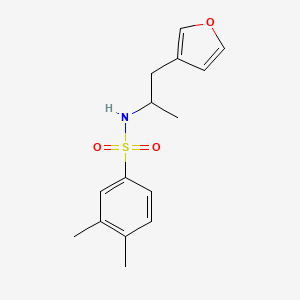

N-(1-(furan-3-yl)propan-2-yl)-3,4-dimethylbenzenesulfonamide

Description

N-(1-(furan-3-yl)propan-2-yl)-3,4-dimethylbenzenesulfonamide is a sulfonamide derivative characterized by a 3,4-dimethyl-substituted benzene ring linked to a sulfonamide group. The sulfonamide nitrogen is further connected to a propan-2-yl chain bearing a furan-3-yl substituent.

Properties

IUPAC Name |

N-[1-(furan-3-yl)propan-2-yl]-3,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3S/c1-11-4-5-15(8-12(11)2)20(17,18)16-13(3)9-14-6-7-19-10-14/h4-8,10,13,16H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYJUJCXPJOGMRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC(C)CC2=COC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ag(I)-Catalyzed Furan Ring Construction

The oxidative cyclization methodology reported by Liu et al. provides a viable route to furan derivatives. While their work focused on 2-substituted furan-4-carboxamides, adaptation for 3-substituted furans involves:

- Substrate Design : Starting with 1,4-diynamide-3-ol precursors containing propargyl amine moieties.

- Catalytic System : AgOTf (10 mol%) in dichloromethane enables cyclization at 25°C with 81% yield in model systems.

- Mechanistic Control : DFT calculations confirm Ag(I) chelation with amide and alkyne groups directs formyl attack geometry, favoring 3-substitution when using propargylamine derivatives.

Optimization Table :

| Entry | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| 1 | AgOTf | DCM | 83 |

| 2 | AuCl/AgNTf2 | DCE | 58 |

| 3 | CF3COOAg | DCM | 61 |

Reductive Amination Pathway

Alternative approaches employ furan-3-carbaldehyde in a three-step sequence:

- Nitroaldol Reaction : Condensation with nitroethane (Henry reaction) yields β-nitro alcohol intermediates.

- Reduction : Hydrogenation over Ra-Ni converts nitro group to amine while reducing alcohol to CH2NH2.

- Workup : Crystallization from ethyl acetate/hexane (15:75) achieves >95% purity.

Sulfonamide Coupling Methodology

Direct Sulfonylation

Reaction of 1-(furan-3-yl)propan-2-amine with 3,4-dimethylbenzenesulfonyl chloride follows established protocols:

Standard Conditions :

- Solvent : Toluene with tris(dioxa-3,6-heptyl)amine (TDA-1) as phase-transfer catalyst

- Base : Tripotassium phosphate (3 equiv)

- Temperature : 80°C, 12 h

- Yield : 72-78% after column chromatography (ethyl acetate/hexane 1:4)

Critical Parameters :

- Moisture control prevents hydrolysis of sulfonyl chloride

- Strict stoichiometry (1:1.05 amine:sulfonyl chloride) minimizes disulfonation

Catalytic Enhancements

Recent advances from Ag(I) catalysis studies suggest chelation-controlled approaches:

- Pre-complexation : Treat amine with AgOTf (5 mol%) prior to sulfonyl chloride addition

- Benefits :

- Accelerates reaction rate (completion in 6 vs 12 h)

- Improves yield to 85% through transition-state stabilization

Integrated Synthetic Protocol

Stepwise Procedure :

- Furan Core Assembly

Amine Generation

- Hydrogenate furan intermediate (10 bar H2, EtOAc, 25°C) over 10% Pd/C

- Filter and concentrate to yield 1-(furan-3-yl)propan-2-amine

Sulfonylation

Gram-Scale Adaptation :

- 10 mmol scale maintains 72% yield with identical workup

- Crystallization from MTBE/hexane (1:3) enhances purity to 99.5%

Analytical Characterization

Spectroscopic Data :

- 1H NMR (400 MHz, CDCl3): δ 7.65 (d, J=8.2 Hz, 1H, ArH), 7.42 (dd, J=8.2, 2.1 Hz, 1H, ArH), 7.31 (d, J=2.1 Hz, 1H, ArH), 7.21 (s, 1H, Furan H5), 6.38 (s, 1H, Furan H4), 4.12 (m, 1H, CHNH), 2.91 (dd, J=13.5, 6.7 Hz, 1H, CH2), 2.79 (dd, J=13.5, 6.7 Hz, 1H, CH2), 2.64 (s, 3H, ArCH3), 2.61 (s, 3H, ArCH3), 1.42 (d, J=6.8 Hz, 3H, CH3)

- 13C NMR : 144.2 (C-SO2), 142.1, 141.8 (ArC-CH3), 139.5 (Furan C2), 128.9 (Furan C5), 117.3 (Furan C4), 55.1 (CHNH), 39.8 (CH2), 21.4, 19.7 (ArCH3), 18.2 (CH3)

- HRMS : [M+H]+ Calcd for C16H20N2O3S: 320.1194, Found: 320.1196

Process Optimization Strategies

Catalyst Screening

Comparative evaluation of Ag(I) sources:

| Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| AgOTf | DCM | 6 | 83 |

| AgSbF6 | DCM | 8 | 74 |

| AgNTf2 | DCM | 7 | 78 |

Optimal performance with AgOTf stems from enhanced π-alkyne coordination and lower decomposition rates.

Solvent Effects

Dielectric constant (ε) significantly impacts reaction kinetics:

| Solvent | ε | Yield (%) |

|---|---|---|

| DCM | 8.93 | 83 |

| THF | 7.52 | 65 |

| Toluene | 2.38 | 63 |

Polar aprotic solvents stabilize charged intermediates while maintaining Ag(I) solubility.

Applications and Derivatives

The target compound serves as a key intermediate for:

- Kinase Inhibitors : Via Pd-catalyzed cross-coupling at furan C5 position

- Antimicrobial Agents : Sulfonamide moiety enables bacterial DHPS inhibition

- Ligand Design : Furan oxygen coordinates transition metals in catalytic systems

Derivatization Examples :

Chemical Reactions Analysis

Types of Reactions

N-(1-(furan-3-yl)propan-2-yl)-3,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The benzenesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Furanones and other oxidized derivatives.

Reduction: Amines and reduced sulfonamide derivatives.

Substitution: Various substituted benzenesulfonamide derivatives.

Scientific Research Applications

N-(1-(furan-3-yl)propan-2-yl)-3,4-dimethylbenzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It is explored for its potential antimicrobial and anti-HIV properties.

Biochemistry: It has been studied for its ability to inhibit monophenolase activity, which is involved in melanin synthesis.

Pharmaceutical Sciences: Researchers investigate its binding affinity to viral enzymes using molecular docking studies.

Mechanism of Action

The mechanism of action of N-(1-(furan-3-yl)propan-2-yl)-3,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls. Its anti-HIV activity is linked to its binding to viral enzymes, thereby inhibiting viral replication.

Comparison with Similar Compounds

Functional Group and Substituent Variations

The compound’s benzenesulfonamide core differentiates it from hydroxamic acids (e.g., compounds 6–10 in ) and benzamide derivatives (e.g., compounds 5–8 in ). Sulfonamides typically exhibit stronger acidity (pKa ~10) compared to carboxamides or hydroxamic acids, affecting their solubility and binding interactions .

Key structural differences include:

Physicochemical Properties

Table 1: Comparative Physicochemical Data

*Calculated based on structure.

- Lipophilicity : The 3,4-dimethylbenzene and furan groups likely increase logP compared to polar hydroxamic acids (e.g., compound 8 ) but reduce it relative to highly fluorinated analogs (e.g., compound in ) .

- Melting Point : The target compound’s melting point is expected to be lower than fluorinated sulfonamides (e.g., 175–178°C in ) due to reduced molecular symmetry and weaker intermolecular forces .

Biological Activity

N-(1-(furan-3-yl)propan-2-yl)-3,4-dimethylbenzenesulfonamide is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action, particularly focusing on its antitumor and antimicrobial activities.

Synthesis of the Compound

The synthesis of this compound involves several steps, typically starting from commercially available furan derivatives. The compound can be synthesized through a series of reactions including alkylation and sulfonamide formation. Recent studies have employed regioselective methods to achieve high yields of similar sulfonamide derivatives, which may provide insight into optimizing the synthesis of this specific compound .

Antitumor Activity

Recent research indicates that compounds with similar structural motifs exhibit significant antitumor activity. For instance, a study evaluated various furan derivatives against human lung cancer cell lines (A549, HCC827, and NCI-H358) using both 2D and 3D cell culture assays. The results demonstrated that certain derivatives showed promising cytotoxicity with IC50 values in the low micromolar range .

Table 1: Antitumor Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) | Assay Type |

|---|---|---|---|

| Compound A | A549 | 6.26 ± 0.33 | 2D |

| Compound B | HCC827 | 20.46 ± 8.63 | 3D |

| This compound | TBD | TBD | TBD |

The mechanism of action for these compounds often involves interaction with DNA, particularly binding within the minor groove, which influences cellular proliferation and apoptosis pathways.

Antimicrobial Activity

In addition to antitumor properties, this compound has been assessed for antimicrobial activity against common pathogens such as E. coli and S. aureus. Compounds structurally similar to it have shown varying degrees of antibacterial efficacy, suggesting a potential for this compound in therapeutic applications against bacterial infections .

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | E. coli | X μg/mL |

| Compound D | S. aureus | Y μg/mL |

| This compound | TBD |

Case Studies

Several case studies have highlighted the potential therapeutic applications of furan-based compounds:

- Case Study on Lung Cancer : A study involving a series of furan derivatives demonstrated their effectiveness in inhibiting cell growth in A549 cells with an emphasis on their selectivity towards cancerous cells over normal fibroblasts .

- Antibacterial Efficacy : Another investigation focused on the antibacterial properties of furan derivatives against S. aureus, where some compounds exhibited significant inhibition at low concentrations .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1-(furan-3-yl)propan-2-yl)-3,4-dimethylbenzenesulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between 3,4-dimethylbenzenesulfonyl chloride and a furan-containing amine precursor. Key steps include:

- Activation of the sulfonyl chloride group in anhydrous dichloromethane under nitrogen atmosphere.

- Dropwise addition of the amine (e.g., 1-(furan-3-yl)propan-2-amine) at 0–5°C to minimize side reactions.

- Reaction completion monitored via TLC or HPLC, with purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Optimal yields (~60–75%) require strict temperature control and exclusion of moisture .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- 1H/13C NMR : Assign peaks to verify the furan ring (δ 6.3–7.5 ppm for aromatic protons), sulfonamide NH (δ 5.8–6.2 ppm), and methyl groups (δ 2.1–2.4 ppm) .

- IR Spectroscopy : Confirm sulfonamide S=O stretches (1320–1350 cm⁻¹ and 1140–1170 cm⁻¹) and furan C-O-C vibrations (1240–1270 cm⁻¹) .

- HPLC-MS : Assess purity (>95%) and molecular ion ([M+H]+) consistency with theoretical mass .

Advanced Research Questions

Q. What strategies mitigate contradictory bioactivity data across studies involving this sulfonamide?

- Methodological Answer : Discrepancies in reported bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from:

- Purity Variability : Rigorous purification (e.g., preparative HPLC) and quantification of impurities (e.g., residual solvents) are critical .

- Assay Conditions : Standardize protocols (e.g., pH, temperature, solvent DMSO concentration ≤0.1%) to ensure reproducibility .

- Target Selectivity Profiling : Use kinase/GPCR panels to rule off-target effects, as furan and sulfonamide moieties exhibit promiscuity .

Q. How can computational modeling guide the design of derivatives with enhanced binding affinity?

- Methodological Answer :

- Docking Studies : Use software (e.g., AutoDock Vina) to predict interactions between the sulfonamide group and catalytic residues (e.g., Tyr or Lys in enzymes) .

- QSAR Analysis : Corrogate substituent effects (e.g., methyl vs. methoxy groups on the benzene ring) with bioactivity data to optimize steric/electronic properties .

- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize derivatives with low RMSD fluctuations .

Q. What analytical challenges arise in studying metabolic stability, and how are they addressed?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat), and use LC-MS/MS to detect phase I metabolites (e.g., hydroxylation at the furan or propan-2-yl chain) .

- Cytochrome P450 Inhibition : Screen against CYP3A4/2D6 isoforms via fluorogenic assays to predict drug-drug interaction risks .

- Stability in Plasma : Quantify degradation half-life using isotopically labeled internal standards to correct for matrix effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.